Fialuridine-15N2,13C

Bioanalysis LC-MS/MS Pharmacokinetics

Fialuridine-15N2,13C is the gold-standard stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of fialuridine. Unlike unlabeled fialuridine or deuterated analogs, its 13C and 15N labels eliminate deuterium-hydrogen exchange and matrix effects, ensuring unparalleled assay precision. Essential for ADME, mitochondrial toxicity, and antiviral screening studies. Research-use only; not for human administration.

Molecular Formula C9H10FIN2O5
Molecular Weight 375.07 g/mol
Cat. No. B13865318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFialuridine-15N2,13C
Molecular FormulaC9H10FIN2O5
Molecular Weight375.07 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
InChIInChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1
InChIKeyIPVFGAYTKQKGBM-FALYIKKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fialuridine-15N2,13C: Dual Isotopically Labeled Nucleoside Analog for HBV and Mitochondrial Toxicity Research


Fialuridine-15N2,13C is a stable isotope-labeled analog of the thymidine-based nucleoside analogue fialuridine (FIAU), specifically labeled with two nitrogen-15 atoms and one carbon-13 atom . Fialuridine, the unlabeled parent compound (CAS 69123-98-4), is a known antiviral agent with potent activity against hepatitis B virus (HBV) and various herpesviruses, but its clinical development was halted due to severe, delayed-onset mitochondrial toxicity leading to lactic acidosis, hepatic failure, and death in a subset of patients in a Phase II clinical trial [1]. The isotopic labeling in Fialuridine-15N2,13C makes it a critical tool as an internal standard for precise quantification in LC-MS/MS bioanalytical assays, enabling accurate pharmacokinetic, metabolism, and mechanistic studies of fialuridine itself, while avoiding the severe toxicological risks associated with handling the unlabeled parent compound in vivo [2]. This compound is supplied for research purposes only, with a typical molecular formula of C8(13C)H10FI(15N)2O5 and a molecular weight of 375.07 g/mol [3].

Why Unlabeled Fialuridine or Other Nucleoside Analogs Cannot Substitute for Fialuridine-15N2,13C


Generic substitution is not scientifically valid for Fialuridine-15N2,13C. The compound's primary utility lies not in its inherent bioactivity (which is shared with unlabeled fialuridine), but in its function as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis . Unlabeled fialuridine, while possessing identical chemical structure and biological activity, cannot be distinguished from endogenous or administered fialuridine in a sample during mass spectrometry, thus rendering it useless as an internal standard for accurate quantification [1]. Furthermore, substitution with other labeled nucleoside analogs (e.g., deuterated compounds) introduces significant analytical risks, including deuterium-hydrogen exchange leading to inaccurate quantitation, and potential differences in chromatographic retention time and ionization efficiency that compromise assay precision and accuracy compared to a 13C/15N-labeled SIL-IS, which is the gold standard . This guide provides the quantitative evidence that underpins the unique and irreplaceable value of Fialuridine-15N2,13C in specific research and analytical workflows.

Fialuridine-15N2,13C: Quantitative Evidence for Differential Analytical Performance and Biological Potency


Superior LC-MS/MS Internal Standard Performance: 13C/15N Labeling Eliminates Deuterium Exchange and Matrix Effects

Fialuridine-15N2,13C is a 13C and 15N dual-labeled internal standard, which is established as the gold standard for quantitative LC-MS/MS bioanalysis over deuterated analogs. While unlabeled fialuridine cannot serve as an internal standard due to co-elution and identical mass, and deuterated compounds are susceptible to deuterium-hydrogen exchange, leading to inaccurate quantitation and variable chromatographic retention times . 13C and 15N labels are non-exchangeable and result in an internal standard with nearly identical physicochemical properties and retention time to the target analyte, but with a distinct mass difference (+3 Da for Fialuridine-15N2,13C compared to unlabeled fialuridine, C9H10FIN2O5, mw 372.09) that is easily resolved by mass spectrometry. This minimizes matrix effects and ionization variability, providing the most accurate and precise quantitative data possible [1].

Bioanalysis LC-MS/MS Pharmacokinetics Stable Isotope Labeling

Target Compound Potency Profile: Fialuridine Exhibits Low Nanomolar Ki for DNA Polymerase γ and Sub-Micromolar Inhibition of HSV-1/HSV-2

The unlabeled parent compound, fialuridine (FIAU), exhibits a pronounced and potent inhibition of human DNA polymerase γ (pol-γ), the key enzyme for mitochondrial DNA replication. In comparative enzyme kinetics studies, FIAU triphosphate (FIAUTP) inhibited pol-γ with a Ki of 0.015 µM, which is approximately 2-fold more potent than its analog FMAU (Ki = 0.03 µM) and 66-fold more potent than FAU (Ki = 1.0 µM) [1]. This potent pol-γ inhibition is a direct mechanistic correlate of the profound mitochondrial toxicity observed clinically and in vitro. In addition to its mitochondrial effects, FIAU is a potent inhibitor of herpes simplex viruses, with Ki values of 0.14 µM for HSV-1 and 0.95 µM for HSV-2 .

Mitochondrial Toxicity Antiviral Activity DNA Polymerase γ Herpes Simplex Virus

Mitochondrial DNA Depletion in HepG2 Cells: Fialuridine Causes a 30% mtDNA Decrease at 20 µM, Distinct from Less Potent Analogs

Treatment of HepG2 human hepatoblastoma cells with 20 µM fialuridine (FIAU) for 14 days resulted in a 30% reduction in mitochondrial DNA (mtDNA) abundance compared to untreated controls [1]. This effect is quantitatively similar to its analog FMAU (also 30% reduction at 20 µM), but stands in stark contrast to the analog FAU, which caused less than a 10% reduction in mtDNA even at a 5-fold higher concentration of 100 µM [1]. This demonstrates that while FIAU and FMAU share a similar degree of mitochondrial toxicity in this model, FIAU is a more potent toxicant than FAU.

Mitochondrial DNA HepG2 Cells Drug-Induced Toxicity mtDNA Depletion

Anti-HBV Activity in Cell Culture: Fialuridine Exhibits an IC50 of 0.075 µM in Human Hepatoma Cells

Fialuridine demonstrates potent inhibition of duck hepatitis B virus (DHBV) DNA replication in human hepatoma cells, with an IC50 value of 0.075 µM . This level of potency is in the low nanomolar range and is indicative of its strong antiviral effect in a relevant cell culture model. In contrast, its activity is significantly reduced in chicken liver cells, with an IC50 of 156 µM, highlighting a cell-type specific difference in its antiviral efficacy .

Hepatitis B Virus HBV Antiviral Activity IC50

Comparative Cellular Toxicity: FEAU is Significantly Less Toxic than Fialuridine

A direct comparison of cellular toxicity between fialuridine (FIAU) and its analog 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU) revealed that FEAU's cellular toxicity is "much lower" than that of FIAU [1]. This difference is mechanistically linked to FEAU's significantly reduced affinity for cellular thymidine kinase compared to thymidine, while both compounds maintain similar affinity for viral thymidine kinases [1]. This selectivity profile renders FEAU a less toxic antiviral candidate, while fialuridine serves as a more potent but less selective reference compound for studying drug-induced mitochondrial toxicity.

Cellular Toxicity FEAU Antiviral Selectivity Thymidine Kinase

Optimal Research and Industrial Applications for Fialuridine-15N2,13C


LC-MS/MS Bioanalysis and Pharmacokinetic Studies of Fialuridine

Fialuridine-15N2,13C is the ideal internal standard for the quantitative determination of fialuridine in biological matrices (e.g., plasma, urine, tissue homogenates) using LC-MS/MS. Its use ensures accurate and precise measurement of fialuridine concentrations, which is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring, and investigations into the drug's absorption, distribution, metabolism, and excretion (ADME). The 13C and 15N labels provide superior analytical performance compared to unlabeled or deuterated analogs, minimizing matrix effects and eliminating the risk of deuterium-hydrogen exchange .

Mechanistic Studies of Nucleoside Analog-Induced Mitochondrial Toxicity

As a potent and well-characterized inducer of mitochondrial DNA depletion and dysfunction, fialuridine (and by extension, its labeled form for analytical tracking) serves as a critical positive control and tool compound for investigating the molecular mechanisms of mitochondrial toxicity associated with nucleoside reverse transcriptase inhibitors (NRTIs) and other nucleoside analogs. Researchers can use unlabeled fialuridine to induce toxicity in cell or animal models and employ Fialuridine-15N2,13C as an internal standard to accurately quantify intracellular levels of the drug and its metabolites, directly linking exposure to mitochondrial dysfunction .

Validation of Antiviral Screening Assays Against Hepatitis B Virus (HBV)

Fialuridine's potent and cell-type specific anti-HBV activity (IC50 = 0.075 µM in human hepatoma cells) makes it an excellent reference compound for validating and benchmarking high-throughput screening assays designed to identify novel HBV inhibitors. Its well-documented activity profile allows for robust positive controls and the establishment of assay sensitivity and reproducibility. The labeled analog can also be used to investigate the cellular uptake and metabolism of the compound in the context of antiviral activity .

Forensic and Clinical Toxicology Reference Standard

Given the severe and fatal clinical toxicity associated with fialuridine, this compound and its labeled analog are of interest in forensic and clinical toxicology laboratories. Fialuridine-15N2,13C can be used as an internal standard in validated LC-MS/MS methods for the identification and quantification of fialuridine in human biological specimens in cases of suspected poisoning or for research into long-term adverse effects of nucleoside analog therapy .

Quote Request

Request a Quote for Fialuridine-15N2,13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.